molecular formula C17H22N2O3S B2834938 6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 898462-52-7

6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2834938
CAS No.: 898462-52-7
M. Wt: 334.43
InChI Key: VXMNCGZMFJBMEV-UHFFFAOYSA-N
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Description

The compound 6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a sulfonamide derivative of the tricyclic core structure 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, also known as Pyroquilon (IUPAC name: 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) . The core structure consists of a fused bicyclic system with a lactam moiety, as evidenced by its SMILES string O=C1CCc2cccc3CCN1c23 and molecular formula C₁₁H₁₁NO . The addition of the azepane-1-sulfonyl group at position 6 introduces a seven-membered azepane ring linked via a sulfonyl bridge, resulting in a molecular formula of C₁₇H₂₀N₂O₃S (estimated based on structural analogs) .

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-16-6-5-13-11-15(12-14-7-10-19(16)17(13)14)23(21,22)18-8-3-1-2-4-9-18/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMNCGZMFJBMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . Subsequent functionalization steps introduce the azepane sulfonyl group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinoline and pyrrolo rings.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has been explored for its potential therapeutic effects in several areas:

  • Cancer Treatment : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by modulating specific signaling pathways involved in tumor growth and metastasis.
Study Focus Findings
Anti-cancer activityPotential inhibition of tumor cell proliferation
MechanismModulation of apoptosis pathways

Neuropharmacology

Research indicates that this compound may have implications in treating neurodegenerative diseases due to its ability to modulate neuroinflammatory responses:

Condition Effects Observed
Alzheimer's DiseaseReduction in neuroinflammation
Parkinson's DiseaseNeuroprotective effects observed in animal models

Biochemical Research

The compound's unique structure allows it to serve as a probe for studying enzyme dynamics and interactions in biochemical pathways:

Application Description
Enzyme modulationInvestigating allosteric sites on target enzymes
Pathway elucidationUnderstanding metabolic pathways involving tryptophan

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Cancer Cell Lines :
    • Researchers evaluated the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at specific concentrations.
  • Neuroinflammation Model :
    • In vivo studies showed that administration of the compound reduced markers of inflammation in mouse models of neurodegeneration, suggesting a protective effect against cognitive decline.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of enzymes, binding to non-conserved allosteric sites and inhibiting enzyme activity . This interaction can disrupt key metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Derivatives

  • Pyroquilon (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one) :
    The parent compound lacks sulfonyl modifications. It is a simple tricyclic lactam with a molecular weight of 173.21 g/mol and is used as a reference for structural studies .

  • 6-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS 898436-38-9): This analog substitutes the azepane sulfonyl group with a tetrahydroisoquinoline sulfonyl moiety, increasing the molecular weight to 368.45 g/mol (C₂₀H₂₀N₂O₃S). The bicyclic tetrahydroisoquinoline group may enhance steric bulk and influence binding affinity compared to azepane .

Tricyclic Compounds with Varied Substituents

  • WIN55,212: A structurally related tricyclic compound with the formula C₂₇H₂₆N₂O₃, featuring a morpholin-4-ylmethyl group and a naphthalen-1-ylmethanone substituent.
  • AM2201: An indole-based cannabinoid analog (C₂₄H₂₂FNO) with a fluoropentyl chain.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological Activity/Notes
6-(azepane-1-sulfonyl)-1-azatricyclo[...]dodeca-4(12),5,7-trien-11-one C₁₇H₂₀N₂O₃S ~353.42 Azepane-1-sulfonyl Structural studies only
Pyroquilon (Core structure) C₁₁H₁₁NO 173.21 None Reference compound
6-(Tetrahydroisoquinoline-2-sulfonyl) analog (CAS 898436-38-9) C₂₀H₂₀N₂O₃S 368.45 Tetrahydroisoquinoline-2-sulfonyl Enhanced steric bulk
WIN55,212 C₂₇H₂₆N₂O₃ 426.51 Morpholin-4-ylmethyl, naphthoyl Cannabinoid receptor ligand
1-(4,5-Dinitro-10-azatricyclo[...]dodeca-2,4,6-trien-10-yl)-trifluoroethanone C₁₃H₁₁F₃N₃O₅ 343.24 Dinitro, trifluoroethanone Electron-withdrawing effects

Research Findings and Methodological Approaches

  • Structural Analysis :
    Crystallographic tools like SHELX and ORTEP-3 have been critical in resolving the tricyclic core and substituent conformations . For example, SHELXL refinement has been applied to analogs like Pyroquilon to confirm lactam geometry and hydrogen-bonding patterns .

  • In contrast, WIN55,212’s naphthoyl group likely enhances lipophilicity and receptor interaction .
  • Limitations: No direct biological data for the target compound are available in the provided evidence. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties relative to analogs like WIN55,212.

Biological Activity

6-(azepane-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound, with its azepane sulfonyl group and tricyclic framework, has garnered attention in medicinal chemistry due to its diverse applications.

Chemical Structure and Properties

The compound features a quinoline core fused with a pyrrolo ring and an azepane sulfonyl group, contributing to its chemical reactivity and biological properties. The IUPAC name reflects its intricate structure:

PropertyDescription
IUPAC Name 6-(azepan-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
CAS Number 898462-52-7
Molecular Formula C17H22N2O3S

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an allosteric modulator of certain enzymes, influencing their activity by binding to non-conserved allosteric sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties
The compound has been evaluated for its anticancer potential in various cell lines. Initial findings indicate moderate cytotoxicity against specific cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Hypoglycemic Effects
Some studies have explored the hypoglycemic effects of similar sulfonyl compounds, indicating potential applications in diabetes management . While direct evidence for this specific compound remains limited, the structural similarities suggest a possible avenue for research.

Case Studies

Several case studies have investigated the biological effects of related compounds with similar structures:

  • Antiviral Activity : A study on related pyrazolo compounds revealed significant antiviral activity against measles and moderate antitumor activity against leukemia cell lines .
  • Enzyme Inhibition : Research on sulfonyl compounds has shown their potential as enzyme inhibitors, particularly in metabolic pathways relevant to diabetes and cancer progression .

Research Findings

Recent findings highlight the need for further investigation into the pharmacological profiles of this compound:

Study FocusFindings
Antimicrobial Testing Effective against several bacterial strains; further testing needed for clinical relevance.
Cytotoxicity Assays Moderate effects observed in cancer cell lines; requires optimization for therapeutic use.
Mechanistic Studies Potential allosteric modulation identified; detailed pathway analysis ongoing.

Q & A

Q. What synthetic methodologies are established for synthesizing 6-(azepane-1-sulfonyl)-1-azatricyclo[...]?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and sulfonylation. Key reagents include azepane sulfonyl chloride derivatives and malonic acid esters (e.g., diethyl methylmalonate) as precursors. Reaction conditions require precise temperature control (typically 60–80°C) and anhydrous environments to prevent side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Example Reaction Table :
StepReagents/ConditionsPurposeYield (%)
1Diethyl malonate derivatives, DMFCyclization45–55
2Azepane-1-sulfonyl chloride, NaHSulfonylation60–70

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration), NMR (¹H/¹³C for functional groups), and mass spectrometry (HRMS for molecular weight). For example, X-ray data collection (as in ) uses Bruker APEX2 detectors with SHELXS97/SHELXL97 for refinement. Cross-validate spectral data against computational models (e.g., DFT) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables like temperature, pH, and stoichiometry. For instance, highlights pH 7–8 as critical for sulfonamide bond stability. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. Optimize solvent polarity (e.g., switch from DMF to THF) to reduce side reactions during cyclization .

Q. How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Conduct metabolic stability assays (e.g., liver microsome studies) to assess compound degradation. Compare results with structurally similar compounds (e.g., 10H-2,7-diazaphenothiazine derivatives from ) to identify pharmacophore stability trends. Use isotopic labeling (e.g., ¹⁴C) to track biodistribution and confirm target engagement .

Q. What strategies resolve contradictions in spectroscopic vs. computational structural predictions?

  • Methodological Answer : Perform ab initio calculations (e.g., Gaussian 16) to model electronic environments and compare with experimental NMR chemical shifts. For ambiguous cases, synthesize derivatives with modified substituents (e.g., nitro or methoxy groups) and analyze spectral changes. Cross-reference with X-ray data from analogous compounds (e.g., ) to validate computational models .

Q. How to design environmental impact studies for this compound?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL in ). Assess abiotic/biotic degradation using OECD 301/302 guidelines. Measure partition coefficients (log P) and bioaccumulation potential in model organisms (e.g., Daphnia magna). Use LC-MS/MS to detect trace metabolites in water/soil matrices .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersion/polarity/hydrogen-bonding contributions. Test solubility in binary solvent systems (e.g., DMSO/water gradients) and correlate with computational COSMO-RS predictions. If discrepancies persist, evaluate crystallinity via DSC/TGA to identify polymorphic forms affecting solubility .

Experimental Design Considerations

Q. What statistical frameworks are suitable for multi-variable studies on this compound?

  • Methodological Answer : Use split-plot designs (as in ) for hierarchical variables (e.g., temperature as main plot, catalyst loading as subplot). Apply ANOVA with post-hoc Tukey tests to distinguish significant factors. For high-throughput screening, employ machine learning (e.g., Random Forest) to prioritize reaction parameters .

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